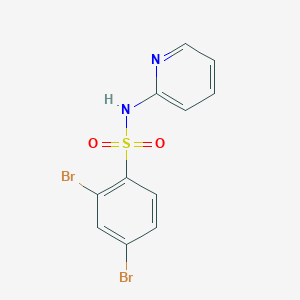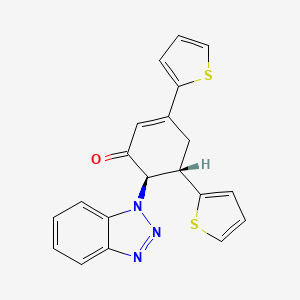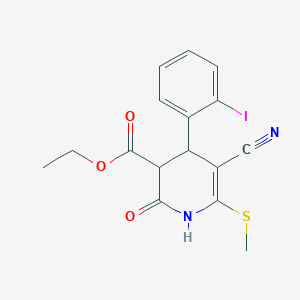![molecular formula C18H17Br2N3O5 B11537975 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)
6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a dibromophenyl group, an acetamido group, and a dimethoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps:
Formation of the Dibromophenyl Intermediate: The starting material, 2,4-dibromoaniline, undergoes a reaction with acetic anhydride to form 2,4-dibromoacetanilide.
Amination Reaction: The dibromoacetanilide is then reacted with glycine to form 2-[(2,4-dibromophenyl)amino]acetamide.
Condensation Reaction: This intermediate undergoes a condensation reaction with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to its aromatic and brominated nature.
Mechanism of Action
The mechanism of action of 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The dibromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and imine groups may also play roles in binding to biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
2,4-Dibromoaniline: Shares the dibromophenyl group but lacks the additional functional groups.
2,3-Dimethoxybenzoic Acid: Shares the benzoic acid moiety but lacks the dibromophenyl and acetamido groups.
N-(2,4-Dibromophenyl)acetamide: Similar structure but lacks the imine and benzoic acid groups.
Uniqueness: 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17Br2N3O5 |
|---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
6-[(E)-[[2-(2,4-dibromoanilino)acetyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C18H17Br2N3O5/c1-27-14-6-3-10(16(18(25)26)17(14)28-2)8-22-23-15(24)9-21-13-5-4-11(19)7-12(13)20/h3-8,21H,9H2,1-2H3,(H,23,24)(H,25,26)/b22-8+ |
InChI Key |
OKHHTEBJMHZBBC-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11537894.png)

![4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537902.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)

![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)


![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)

![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
![N'-(4-fluorophenyl)-N,N-dimethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11537985.png)
![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
